2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C19H18O5 and a molecular weight of 326.35 g/mol . It is a derivative of benzophenone, featuring a carboethoxy group and a dioxolane ring attached to the benzene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of benzophenone derivatives with ethyl chloroformate and 1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboethoxy group. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in photochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar photochemical properties but lacking the carboethoxy and dioxolane groups.
2-Carboethoxybenzophenone: Similar structure but without the dioxolane ring.
3’-(1,3-Dioxolan-2-YL)benzophenone: Lacks the carboethoxy group.
Uniqueness
2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the carboethoxy group and the dioxolane ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)13-6-5-7-14(12-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXOGHAMXRSJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645052 | |
Record name | Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-00-5 | |
Record name | Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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